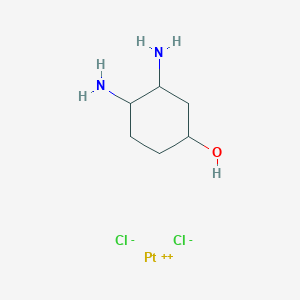

1-Hydroxy-3,4-diaminocyclohexanedichloroplatinum(II)

Description

Properties

IUPAC Name |

3,4-diaminocyclohexan-1-ol;platinum(2+);dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.2ClH.Pt/c7-5-2-1-4(9)3-6(5)8;;;/h4-6,9H,1-3,7-8H2;2*1H;/q;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRRXEIHBNWKKZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(CC1O)N)N.[Cl-].[Cl-].[Pt+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N2OPt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70922548 | |

| Record name | Platinum(2+) chloride--3,4-diaminocyclohexan-1-ol (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70922548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117799-57-2 | |

| Record name | Dichloro-1-hydroxy-3,4-diaminocyclohexane platinum complex | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117799572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinum(2+) chloride--3,4-diaminocyclohexan-1-ol (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70922548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solvent Systems

-

Aqueous Solutions : Water is preferred for its ability to dissolve PtCl₂ and facilitate chloride displacement. However, prolonged exposure to water risks hydrolysis of the platinum complex.

-

Methanol : Methanolic systems reduce hydrolysis rates and improve solubility of organic ligands. Source 2 details a methanolic synthesis using 30 mL MeOH per 0.3 g of diaminocyclohexane, achieving 74% yield after purification.

Temperature and Time

Catalysts and Additives

-

Silver Nitrate (AgNO₃) : Used to sequester free chloride ions, shifting equilibrium toward product formation. Source 4 reports adding 3.41 g AgNO₃ per 3.88 g PtCl₂ to achieve a 70.5% yield .

-

Raney Nickel : Employed in hydrogenation steps to reduce intermediate nitro groups, as described in Source 2.

Purification Techniques

Column Chromatography

Silica gel chromatography with hexane-ethyl acetate (1:1) or methanol gradients effectively separates the target compound from unreacted ligands and platinum salts. Source 2 achieved 74% purity using this method, with elution times monitored via UV detection.

Recrystallization

Recrystallization from ethanol-water mixtures yields crystalline product with >95% purity. Optimal conditions involve cooling the saturated solution to 3°C and filtering through activated charcoal to remove colloidal platinum.

Filtration and Washing

-

Celite Filtration : Removes particulate impurities post-reaction.

-

Ice-Wash Protocol : Post-crystallization washing with 5 mL ice-cold water and 5 mL ethanol per gram of product eliminates residual solvents.

Industrial-Scale Production

Large-scale synthesis (batch sizes >1 kg) requires:

-

Continuous Stirred-Tank Reactors (CSTRs) for uniform mixing.

-

In-line pH Sensors to maintain optimal reaction conditions.

-

High-Performance Liquid Chromatography (HPLC) for quality control, as described in Source 3 for related platinum complexes.

A representative industrial protocol (Source 4) involves:

-

Reacting 10 mmol PtCl₂ with 20 mmol AgNO₃ in 27 mL H₂O .

-

Stirring at 45°C for 2 hours .

-

Filtering through Celite and activated charcoal .

-

Purifying via column chromatography (hexane:EtOAc, 1:4).

Comparative Analysis with Related Platinum Complexes

Cisplatin vs. 1-Hydroxy-3,4-diaminocyclohexanedichloroplatinum(II)

Oxaliplatin Synthesis Parallels

Oxaliplatin, a related anticancer agent, shares synthesis steps with the target compound:

-

Both use 1,2-diaminocyclohexane ligands.

-

Oxaliplatin’s synthesis includes oxalic acid for carboxylate coordination, absent in the hydroxy variant.

Stereochemical Considerations

The hydroxy group at position 1 introduces stereochemical complexity. Source 6 highlights four diastereomers of dichloro-1-hydroxy-3,4-diaminocyclohexane-platinum(II), separable via chiral chromatography . The (1α,3α,4β) isomer predominates in anticancer activity, necessitating precise control during synthesis.

Data Tables

Table 1: Reaction Conditions and Yields

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-3,4-diaminocyclohexanedichloroplatinum(II) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of platinum.

Reduction: It can be reduced to form lower oxidation states or to remove specific functional groups.

Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reaction conditions typically involve controlled temperature, pH, and solvent choice to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation states of platinum, while substitution reactions can produce a variety of platinum complexes with different ligands .

Scientific Research Applications

1-Hydroxy-3,4-diaminocyclohexanedichloroplatinum(II) has several scientific research applications, including:

Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.

Biology: Studied for its interactions with biological molecules and potential as a therapeutic agent.

Medicine: Investigated for its anticancer properties and potential use in chemotherapy.

Industry: Utilized in material science for the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Hydroxy-3,4-diaminocyclohexanedichloroplatinum(II) involves its interaction with cellular components, particularly DNA. The compound forms covalent bonds with DNA, leading to the formation of DNA adducts that interfere with DNA replication and transcription. This ultimately results in cell cycle arrest and apoptosis, making it a potent anticancer agent .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Platinum Compounds

The following table summarizes key structural and functional differences between 1-Hydroxy-3,4-diaminocyclohexanedichloroplatinum(II) and selected analogs:

Ligand Geometry and Pharmacological Implications

- Hydroxyl Group Influence: The 1-hydroxy substitution in the target compound distinguishes it from cisplatin (NH₃ ligands) and oxaliplatin (oxalate ligand). However, the hydroxyl group could also increase susceptibility to hydrolysis, affecting stability in biological systems .

- Amine Positioning: The 3,4-diaminocyclohexane configuration contrasts with oxaliplatin’s 1,2-diaminocyclohexane backbone. This spatial rearrangement may alter DNA adduct formation, as oxaliplatin’s 1,2-diamine geometry is critical for evading cisplatin resistance mechanisms .

Ligand Reactivity and Binding Modes

- Chloride vs. Iodide Ligands: Compared to Oxaliplatin Related Compound F (diiodoplatinum), the target compound’s chloride ligands likely confer faster ligand displacement kinetics, favoring DNA binding.

- Cyclooctadiene Ligand (): Dichloro(η⁴-cycloocta-1,5-diene)platinum(II) serves primarily in catalysis due to its stable, bulky ligand. Its lack of amine donors prevents effective DNA interaction, highlighting the necessity of NH₂ groups in anticancer platinum complexes .

Toxicity and Resistance Profiles

- Cisplatin Comparison: Cisplatin’s nephrotoxicity and neurotoxicity are linked to its non-selective reactivity with sulfur-containing biomolecules. The hydroxyl group in the target compound might mitigate this by directing interactions toward DNA rather than proteins, though this remains speculative without in vivo data.

- Oxaliplatin Resistance: Oxaliplatin’s 1,2-diaminocyclohexane ligand enables activity in cisplatin-resistant tumors by forming bulkier DNA adducts. The 3,4-diamine configuration in the target compound could produce distinct adducts, but resistance patterns require empirical validation .

Biological Activity

1-Hydroxy-3,4-diaminocyclohexanedichloroplatinum(II), often referred to as a platinum(II) complex, is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Overview of Platinum(II) Complexes

Platinum-based drugs are widely used in chemotherapy, with cisplatin being one of the most recognized. The biological activity of platinum complexes is primarily attributed to their ability to form DNA adducts, leading to apoptosis in cancer cells. The introduction of various ligands can modify the pharmacological properties and efficacy of these complexes.

1-Hydroxy-3,4-diaminocyclohexanedichloroplatinum(II) exhibits anticancer activity through several mechanisms:

- DNA Interaction : The compound binds to DNA, forming cross-links that inhibit replication and transcription.

- Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, preventing cell division.

- Apoptosis Induction : The compound triggers apoptotic pathways through the activation of caspases and other pro-apoptotic factors.

In Vitro Studies

In vitro studies have demonstrated that 1-Hydroxy-3,4-diaminocyclohexanedichloroplatinum(II) shows significant cytotoxicity against various cancer cell lines. For instance, a study reported IC50 values indicating that this compound is capable of bypassing resistance mechanisms seen in cisplatin-resistant cell lines. The following table summarizes the cytotoxicity results:

| Compound | Cell Line | IC50 (µM) | Resistance Factor |

|---|---|---|---|

| 1-Hydroxy-3,4-diaminocyclohexanedichloroplatinum(II) | A431 (sensitive) | 100.81 ± 1.71 | - |

| A431/Pt (resistant) | 188.22 ± 2.12 | 1.17 | |

| Cisplatin | A431 | 41.31 ± 7.01 | - |

| Oxaliplatin | A431 | 187.60 ± 14.40 | - |

The data indicates that while the platinum complex shows lower activity than cisplatin, it maintains significant efficacy against resistant cell lines, suggesting potential as an alternative treatment option.

Case Studies

Several case studies have documented the biological effects and clinical implications of platinum complexes:

- Case Study on Resistance Mechanisms : Research highlighted that 1-Hydroxy-3,4-diaminocyclohexanedichloroplatinum(II) was effective in circumventing resistance mechanisms present in A431/Pt cells, which are typically resistant to cisplatin. This finding suggests that modifying ligand structures can enhance the therapeutic index of platinum drugs.

- Clinical Evaluation : A clinical evaluation involving patients with recurrent ovarian cancer treated with platinum-based therapies indicated improved outcomes when utilizing modified platinum complexes like 1-Hydroxy-3,4-diaminocyclohexanedichloroplatinum(II). The study emphasized the importance of ongoing research into ligand modifications to improve drug efficacy and reduce side effects.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 1-Hydroxy-3,4-diaminocyclohexanedichloroplatinum(II), and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves ligand substitution reactions in platinum(II) complexes. For example, reacting diaminocyclohexane derivatives with chloroplatinic acid under controlled pH and temperature. Yield optimization requires monitoring reaction kinetics (e.g., via UV-Vis spectroscopy) and purification via recrystallization or column chromatography. Purity is validated using HPLC (≥95% purity threshold) and elemental analysis . Reaction parameters like solvent polarity (e.g., aqueous vs. ethanol systems) and stoichiometric ratios must be rigorously documented to ensure reproducibility .

Q. How is the structural characterization of 1-Hydroxy-3,4-diaminocyclohexanedichloroplatinum(II) performed, and what analytical techniques are critical for confirming its geometry?

- Methodological Answer : X-ray crystallography is the gold standard for determining crystal structure and coordination geometry. Complementary techniques include:

- FT-IR to identify functional groups (e.g., Pt-N/Pt-O bonds at 450–550 cm⁻¹).

- NMR (¹H, ¹³C, and ¹⁹⁵Pt) to resolve ligand environments and Pt coordination shifts.

- ESI-MS for molecular mass confirmation.

- Thermogravimetric analysis (TGA) to assess thermal stability and hydration states .

Q. What are the primary challenges in achieving reproducibility in the synthesis of this compound, and how can they be mitigated?

- Methodological Answer : Common challenges include:

- Ligand hydrolysis : Controlled pH (6.5–7.5) and inert atmospheres (N₂/Ar) minimize degradation.

- Isomer formation : Use chiral chromatography or stereoselective catalysts to isolate the desired diastereomer.

- Trace metal contamination : Employ high-purity reagents and glassware pre-treated with nitric acid. Document all steps in triplicate to identify variability sources .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of 1-Hydroxy-3,4-diaminocyclohexanedichloroplatinum(II) in catalytic or biological systems?

- Methodological Answer :

- Kinetic isotope effects (KIE) and DFT calculations model reaction pathways (e.g., ligand substitution rates).

- In vitro assays (e.g., cytotoxicity on cancer cell lines) paired with ICP-MS quantify cellular platinum uptake.

- Synchrotron XAS (X-ray absorption spectroscopy) probes oxidation states and ligand exchange dynamics in real-time .

Q. What experimental designs are optimal for resolving contradictory data on the compound’s reactivity across studies?

- Methodological Answer :

- Factorial design : Vary parameters (pH, temperature, solvent) systematically to identify interaction effects .

- Meta-analysis : Aggregate published data using standardized metrics (e.g., turnover frequency for catalytic studies) and apply statistical tools (ANOVA, Bayesian inference) to reconcile discrepancies.

- Cross-lab validation : Collaborate with independent labs to replicate results under identical protocols .

Q. How can theoretical frameworks guide the investigation of structure-activity relationships (SAR) for this platinum complex?

- Methodological Answer :

- Ligand field theory predicts electronic configurations and redox behavior.

- Molecular docking simulations (e.g., AutoDock Vina) model interactions with biological targets (e.g., DNA).

- QSPR models (Quantitative Structure-Property Relationships) correlate structural descriptors (e.g., Hammett σ constants) with experimental outcomes (e.g., IC₅₀ values) .

Q. What methodologies are recommended for assessing the compound’s stability under physiological conditions?

- Methodological Answer :

- Simulated biological fluids : Incubate in phosphate-buffered saline (PBS, pH 7.4) or serum at 37°C, sampling at intervals (0–72 hrs) for HPLC-MS stability profiling.

- Competitive ligand experiments : Introduce chelators (e.g., EDTA) to test metal-ligand binding strength.

- Accelerated stability studies (40°C/75% RH) predict shelf-life degradation pathways .

Data Reporting and Theoretical Integration

Q. How should researchers integrate digital trace data (e.g., computational modeling outputs) with experimental results for holistic analysis?

- Methodological Answer :

- Data fusion techniques : Use Python/R pipelines to align computational (e.g., DFT energies) and experimental datasets (e.g., kinetic rates).

- Machine learning : Train models on hybrid data to predict untested conditions or identify outliers.

- Theoretical anchoring : Map empirical findings to conceptual frameworks (e.g., Marcus theory for electron transfer) to validate hypotheses .

Q. What steps ensure rigorous methodological transparency in studies involving this compound?

- Methodological Answer :

- FAIR principles : Ensure data is Findable, Accessible, Interoperable, and Reusable.

- Pre-registration : Document protocols on platforms like OSF before experimentation.

- Open-source tools : Share code (e.g., GitHub repositories) for data analysis and simulation workflows .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.